Heliosupine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

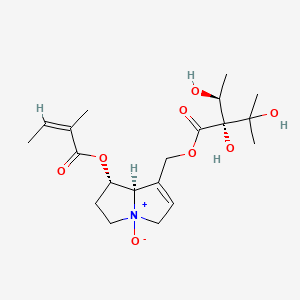

2D Structure

3D Structure

Properties

Molecular Formula |

C20H31NO8 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20-,21?/m0/s1 |

InChI Key |

KDJGEXAPDZNXSD-QWNUQHEASA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |

Canonical SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Heliosupine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliosupine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA), exhibits a multifaceted mechanism of action primarily characterized by its bioactivation to a potent alkylating agent, leading to hepatotoxicity. While generally less toxic than its tertiary amine counterpart, heliosupine, the N-oxide can be reduced in vivo, initiating a cascade of toxic events. This guide delineates the core mechanisms, including metabolic activation, cellular macromolecule adduction, and potential direct receptor inhibition, supported by available quantitative data and detailed experimental methodologies.

Introduction

Pyrrolizidine alkaloids are a large class of phytotoxins known for their hepatotoxic, genotoxic, and carcinogenic properties.[1] this compound is found in various plant species, including those of the Heliotropium genus.[2] The toxicity of unsaturated PAs is not inherent to the parent molecule but arises from its metabolic activation in the liver.[3] This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on the molecular and cellular events that underpin its biological effects.

Metabolic Activation: The Gateway to Toxicity

The toxicity of this compound is contingent upon its metabolic transformation. This process involves two key stages: reduction to its corresponding tertiary amine and subsequent oxidative metabolism.

2.1. In Vivo Reduction to Heliosupine

This compound is considered a pro-toxin. In the gut and liver, it can be reduced to its tertiary pyrrolizidine alkaloid form, heliosupine.[1] This conversion is a critical step, as the tertiary amine is the substrate for the subsequent toxifying metabolic pathway.

2.2. Hepatic Bioactivation by Cytochrome P450

Following its formation, heliosupine undergoes metabolic activation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[3] This process involves the dehydrogenation of the necine base to form highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs). These DHPAs are potent electrophiles and are the ultimate toxic metabolites responsible for the adverse effects of PAs.[4]

Caption: Bioactivation pathway of this compound.

Molecular Mechanisms of Toxicity

The highly reactive DHPA metabolites of heliosupine can interact with nucleophilic centers in cellular macromolecules, leading to the formation of covalent adducts. This adduction is the primary driver of the observed toxicity.

3.1. DNA Adduct Formation and Genotoxicity

DHPAs are known to form adducts with DNA bases, particularly deoxyguanosine and deoxyadenosine.[5][6] These DNA adducts can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis.[1] The formation of a specific set of DHP-derived DNA adducts is considered a common biomarker for PA-induced liver tumor formation.[5]

3.2. Protein Adduct Formation and Cellular Dysfunction

In addition to DNA, DHPAs readily react with cellular proteins, forming protein adducts.[4] This can impair protein function, leading to enzyme inhibition, disruption of cellular signaling pathways, and ultimately, cell death. The formation of pyrrole-protein adducts in the blood has been proposed as a potential biomarker for PA-induced hepatic sinusoidal obstruction syndrome (HSOS).[1]

3.3. Induction of Apoptosis

The cellular damage induced by DNA and protein adduction can trigger programmed cell death (apoptosis). Pyrrolizidine alkaloids have been shown to induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[7]

Caption: Cellular mechanism of Heliosupine-induced toxicity.

Direct Pharmacological Activity

Separate from its toxicity profile, this compound has been reported to exhibit direct pharmacological activity.

4.1. Muscarinic Acetylcholine Receptor Inhibition

This compound has been identified as an inhibitor of the muscarinic acetylcholine receptor (mAChR) with a reported IC50 of 350 μM.[3] This suggests a potential for neurotoxic or other pharmacological effects mediated through the cholinergic system, independent of its bioactivation to toxic metabolites.

Potential for Microtubule Disruption

While not directly demonstrated for this compound, studies on the structurally similar pyrrolizidine alkaloid, Indicine N-oxide, suggest a potential mechanism involving the disruption of microtubule dynamics. Indicine N-oxide has been shown to inhibit the proliferation of various cancer cell lines, block cell cycle progression at mitosis, and depolymerize microtubules.[8][9] It also exhibited DNA damaging effects.[8] This raises the possibility that this compound may share a similar cytotoxic mechanism.

Quantitative Data Summary

| Compound | Target/Assay | Value | Reference(s) |

| This compound | Muscarinic Acetylcholine Receptor (mAChR) Inhibition | IC50: 350 μM | [3] |

| Indicine N-oxide | Cancer Cell Line Proliferation Inhibition | IC50: 46 - 100 μM | [8][9] |

Experimental Protocols

7.1. In Vitro Muscarinic Receptor Binding Assay (Representative Protocol)

This protocol is a generalized representation based on standard radioligand binding assay methodologies.[7][10]

-

Objective: To determine the binding affinity of this compound to muscarinic acetylcholine receptors.

-

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from CHO cells transfected with a specific mAChR subtype).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

Non-specific binding control (e.g., atropine).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [³H]-NMS, and either buffer (for total binding), a saturating concentration of atropine (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

-

7.2. In Vitro Cytotoxicity Assay (Representative Protocol)

This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.[11][12]

-

Objective: To determine the cytotoxic effect of this compound on a given cell line (e.g., HepG2 human hepatoma cells).

-

Materials:

-

HepG2 cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for an in vitro cytotoxicity assay.

7.3. In Vitro DNA Adduct Formation Assay (Representative Protocol)

This protocol outlines the general steps for detecting PA-derived DNA adducts using LC-MS/MS.[5][6]

-

Objective: To determine if this compound, after metabolic activation, forms DNA adducts in vitro.

-

Materials:

-

Rat liver microsomes (as a source of CYP enzymes).

-

NADPH regenerating system.

-

Calf thymus DNA.

-

This compound.

-

Enzymes for DNA hydrolysis (e.g., micrococcal nuclease, spleen phosphodiesterase, nuclease P1).

-

LC-MS/MS system.

-

-

Procedure:

-

Incubate this compound with rat liver microsomes, the NADPH regenerating system, and calf thymus DNA.

-

After incubation, isolate the DNA from the reaction mixture.

-

Enzymatically hydrolyze the DNA to individual nucleosides.

-

Analyze the hydrolysate by LC-MS/MS to detect and quantify any DHP-derived deoxynucleoside adducts. The analysis would typically involve selective reaction monitoring (SRM) for the specific mass transitions of the expected adducts.

-

Conclusion

The mechanism of action of this compound is complex, involving both metabolic activation to a genotoxic agent and potential direct pharmacological effects. The primary pathway of toxicity is initiated by its in vivo reduction and subsequent CYP450-mediated conversion to a reactive dehydropyrrolizidine alkaloid. This metabolite forms covalent adducts with DNA and proteins, leading to widespread cellular damage, apoptosis, and ultimately hepatotoxicity. Additionally, its ability to inhibit muscarinic acetylcholine receptors and the potential for microtubule disruption, as suggested by studies on similar compounds, highlight other possible biological activities. Further research is required to fully elucidate the specific DNA adducts formed from this compound and to confirm its effects on microtubule dynamics. A comprehensive understanding of these mechanisms is crucial for assessing the risk associated with exposure to this compound and for the development of potential therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A study of the mechanism of in vitro cytotoxicity of metal oxide nanoparticles using catfish primary hepatocytes and human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic Effects of Biosynthesized Zinc Oxide Nanoparticles on Murine Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Heliosupine N-oxide as a Muscarinic Acetylcholine Receptor Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliosupine N-oxide, a naturally occurring pyrrolizidine alkaloid, has been identified as an inhibitor of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with mAChRs, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing this activity, and an exploration of the relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development interested in the potential of this compound and related compounds as modulators of the cholinergic system.

Introduction

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are implicated in a wide range of physiological processes, including learning, memory, and the regulation of autonomic functions. Consequently, mAChRs are significant targets for therapeutic intervention in various disorders.

Pyrrolizidine alkaloids (PAs) are a large class of natural compounds, some of which have been shown to interact with various neurotransmitter receptors. This compound is a PA that has demonstrated inhibitory activity at mAChRs. This guide synthesizes the available data on this interaction, providing a technical foundation for further research and development.

Quantitative Data

The primary quantitative measure of this compound's activity at muscarinic acetylcholine receptors is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.

Table 1: Inhibitory Activity of Pyrrolizidine Alkaloids at Muscarinic Acetylcholine Receptors

| Compound | IC50 (µM) | Radioligand | Receptor Source | Reference |

| This compound | 350 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| 3'-Acetylheliosupine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Echihumiline | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Echihumiline N-oxide | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Echimidine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Heliosupine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Heliotrine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Monocrotaline | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Pycnanthine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Retronecine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Riddelliine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Senecionine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

| Seneciphylline | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |

Note: The specific IC50 value for this compound is cited as 350 µM by commercial suppliers, referencing Schmeller et al. (1997). The paper's abstract states a range for twelve PAs.

Experimental Protocols

The determination of the inhibitory activity of this compound on muscarinic acetylcholine receptors is typically achieved through competitive radioligand binding assays. The following protocol is a detailed representation of the methodology described in the primary literature for pyrrolizidine alkaloids.

Radioligand Binding Assay for Muscarinic Acetylcholine Receptor Inhibition

This protocol is based on the methods described by Schmeller et al. (1997) for the characterization of pyrrolizidine alkaloid interactions with mAChRs.

Objective: To determine the IC50 value of this compound for the inhibition of [³H]Quinuclidinyl benzilate ([³H]QNB) binding to muscarinic acetylcholine receptors.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB)

-

Receptor Source: Membrane preparations from porcine brain

-

Non-specific Binding Control: Atropine sulfate (10 µM)

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation Cocktail

-

Glass fiber filters

-

96-well plates

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize porcine brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]QNB, and membrane preparation.

-

Non-specific Binding: Assay buffer, [³H]QNB, atropine sulfate, and membrane preparation.

-

Test Compound: Assay buffer, [³H]QNB, varying concentrations of this compound, and membrane preparation.

-

-

-

Incubation:

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of atropine).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarinic acetylcholine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, while the M2 and M4 subtypes couple to Gi/o. This compound, as an inhibitor, would block these signaling events.

Caption: Muscarinic Acetylcholine Receptor (Gq/11-coupled) Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Screening mAChR Antagonists

The following diagram illustrates a typical workflow for identifying and characterizing muscarinic acetylcholine receptor antagonists.

Caption: A typical experimental workflow for the screening and characterization of muscarinic acetylcholine receptor antagonists.

Conclusion

This compound presents as a moderate inhibitor of muscarinic acetylcholine receptors. The available data, primarily from in vitro radioligand binding assays, provides a foundation for further investigation into its pharmacological profile. The detailed protocols and workflow diagrams in this guide are intended to facilitate future research into the structure-activity relationships of pyrrolizidine alkaloids at mAChRs and to explore their potential as therapeutic leads. Further studies are warranted to elucidate the subtype selectivity of this compound and to characterize its activity in functional cellular and in vivo models.

Unveiling the Natural Reservoir: A Technical Guide to Heliosupine N-oxide in Cynoglossum officinale

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Heliosupine N-oxide within the plant species Cynoglossum officinale, commonly known as hound's tongue. This document collates quantitative data on the distribution of this pyrrolizidine alkaloid (PA), details the experimental protocols for its extraction and analysis, and visualizes the underlying biosynthetic pathways and experimental workflows.

Quantitative Distribution of Pyrrolizidine Alkaloids in Cynoglossum officinale

Cynoglossum officinale is a significant natural source of pyrrolizidine alkaloids, with Heliosupine being the predominant alkaloid. The majority of these alkaloids exist in their N-oxide form, which is generally considered less toxic than the free base form but can be converted to the toxic free base in the digestive tract of herbivores. The concentration and distribution of these alkaloids vary considerably depending on the plant organ and its developmental stage.

The following table summarizes the quantitative data on the total pyrrolizidine alkaloids (PAs), the free base fraction, and the N-oxide fraction in various parts of Cynoglossum officinale during its growth cycle. The data is adapted from the study by Pfister et al. (1992).

| Plant Part | Growth Stage | Total PAs (% dry weight) | Free Base PAs (% of Total PAs) | N-oxide PAs (% of Total PAs) |

| Leaves | Early Rosette | 1.89 | 16.4 | 83.6 |

| Mid Rosette | 2.12 | 34.9 | 65.1 | |

| Late Rosette | 1.05 | 67.6 | 32.4 | |

| Bolting | 0.84 | 50.0 | 50.0 | |

| Budding | 0.31 | 19.4 | 80.6 | |

| Flowering | 1.20 | 14.2 | 85.8 | |

| Mature | 0.68 | 2.9 | 97.1 | |

| Stems | Bolting | 1.29 | 24.8 | 75.2 |

| Budding | 0.56 | 37.5 | 62.5 | |

| Flowering | 0.13 | 30.8 | 69.2 | |

| Mature | 0.09 | 11.1 | 88.9 | |

| Buds | Budding | 1.27 | 34.6 | 65.4 |

| Flowers | Flowering | 1.36 | 22.1 | 77.9 |

| Mature | 0.12 | 41.7 | 58.3 | |

| Pods | Mature | 1.00 | 29.0 | 71.0 |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and other pyrrolizidine alkaloids from Cynoglossum officinale.

Extraction and Quantification by Nuclear Magnetic Resonance (NMR)

This protocol is based on the methodology described by Pfister et al. (1992) for the quantification of total PAs, free base, and N-oxide fractions.

a. Extraction:

-

Sample Preparation: Collect fresh plant material (leaves, stems, flowers, etc.) and freeze-dry to a constant weight. Grind the dried material to a fine powder.

-

Soxhlet Extraction: Accurately weigh approximately 2 grams of the powdered plant material and place it in a cellulose thimble.

-

Extract the sample with 150 mL of methanol in a Soxhlet apparatus for 12-16 hours.

-

Evaporation: After extraction, evaporate the methanolic extract to dryness using a rotary evaporator at 40°C.

-

Acid-Base Partitioning:

-

Dissolve the dried extract in 25 mL of 1 M sulfuric acid.

-

Wash the acidic solution three times with 25 mL of diethyl ether to remove non-alkaloidal compounds. Discard the ether layers.

-

Make the aqueous layer alkaline (pH 9-10) with concentrated ammonium hydroxide.

-

Extract the alkaline solution three times with 25 mL of chloroform. Combine the chloroform extracts.

-

-

N-oxide Reduction (for total PA quantification):

-

To a separate aliquot of the acidic solution, add zinc dust and stir for 2-3 hours to reduce the PA N-oxides to the free base form.

-

Filter the solution and proceed with the alkalinization and chloroform extraction as described above.

-

-

Final Preparation: Evaporate the chloroform extracts to dryness. The residue contains the PA free bases.

b. NMR Quantification:

-

Sample Preparation: Dissolve a known weight of the dried PA extract in deuterated chloroform (CDCl₃).

-

Internal Standard: Add a known amount of an internal standard, such as 1,4-dinitrobenzene, to the NMR tube.

-

NMR Analysis: Acquire the ¹H NMR spectrum of the sample.

-

Quantification: Integrate the signals corresponding to the protons of the PAs (specifically, the signal for the H-7 proton of the heliotridine necine base) and the signal of the internal standard. Calculate the concentration of PAs based on the ratio of the integrals and the known amount of the internal standard.

Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a more specific and sensitive method for the quantification of this compound.

a. Extraction and Sample Preparation:

-

Homogenization: Homogenize 100 mg of freeze-dried and powdered plant material in 1 mL of 0.1 M HCl in methanol.

-

Sonication and Centrifugation: Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the PAs with methanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for HPLC-MS/MS analysis.

b. HPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 398.2 → 120.1, 138.1).

-

Optimization: Optimize cone voltage and collision energy for maximum sensitivity.

-

-

Quantification: Create a calibration curve using a certified reference standard of this compound. Quantify the amount of this compound in the plant extracts by comparing the peak areas to the calibration curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound in Cynoglossum officinale.

Caption: Biosynthetic pathway of this compound in Cynoglossum officinale.

Caption: Experimental workflow for the analysis of this compound.

An In-depth Technical Guide to the Biosynthesis of Heliosupine and Heliosupine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of heliosupine, a pyrrolizidine alkaloid (PA), and its corresponding N-oxide. PAs are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores. Their complex structures and biological activities, including significant hepatotoxicity, make their biosynthetic pathways a critical area of study for toxicology, pharmacology, and drug development. Heliosupine is found in various plant species, notably within the Boraginaceae family, such as Cynoglossum officinale.

Overview of the Heliosupine Biosynthetic Pathway

The biosynthesis of heliosupine is a multi-step process that can be conceptually divided into three main stages:

-

Formation of the Necine Base Core: Synthesis of the characteristic bicyclic pyrrolizidine structure, which for heliosupine is (-)-heliotridine.

-

Synthesis of the Necic Acids: Formation of the two distinct acyl moieties, angelic acid and echimidinic acid.

-

Esterification and Final Modifications: The sequential attachment of the necic acids to the necine base, followed by N-oxidation to produce heliosupine N-oxide.

Pyrrolizidine alkaloids are primarily synthesized in the roots of plants and are then transported, often as N-oxides, to other parts of the plant, such as the leaves and inflorescences.

Stage 1: Biosynthesis of the (-)-Heliotridine Necine Base

The formation of the pyrrolizidine core is the foundational part of the pathway, starting from common amino acids and polyamines.

Formation of Homospermidine

The pathway begins with the amino acid L-arginine, which is converted to putrescine. Putrescine and the aminobutyl moiety of spermidine serve as precursors for the first pathway-specific intermediate, homospermidine.[1] This crucial condensation reaction is catalyzed by homospermidine synthase (HSS) , an NAD+-dependent enzyme.[1][2] HSS is considered the key committing enzyme in PA biosynthesis.[3] It has been shown to have evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism.[1]

Cyclization to the Pyrrolizidine Core

Homospermidine undergoes a two-step oxidative deamination catalyzed by a single copper-containing amine oxidase known as homospermidine oxidase (HSO) .[4][5] This enzyme oxidizes both primary amino groups of homospermidine. The reaction proceeds through a monocyclic pyrrolinium ion intermediate and results in the formation of a bicyclic aldehyde, 1-formylpyrrolizidine, which is a key intermediate in the formation of the necine base.[4][6] Subsequent reduction and hydroxylation steps lead to the formation of various necine bases. For heliosupine, the specific necine base is (-)-heliotridine, which is a stereoisomer of retronecine.

Logical Relationship: Necine Base Formation

The following diagram illustrates the initial steps in the biosynthesis of the pyrrolizidine core, leading to the formation of the necine base precursor.

Caption: Pathway from primary metabolites to the necine base (-)-heliotridine.

Stage 2: Biosynthesis of Necic Acids

Heliosupine is a diester, containing two different necic acids derived from branched-chain amino acids.

Angelic Acid Moiety

The angelic acid component is a C5 acid derived from the amino acid L-isoleucine . The biosynthetic route is believed to follow the initial steps of the L-isoleucine degradation pathway.

Echimidinic Acid Moiety

Echimidinic acid is a more complex, branched C7 necic acid. Its biosynthesis begins with the condensation of an activated acetaldehyde (derived from pyruvate) with 2-oxoisovalerate (the keto-acid of valine).[7] This reaction is catalyzed by a specialized acetohydroxyacid synthase (AHAS)-like enzyme. Subsequent reduction and hydroxylation steps are required to form the final echimidinic acid structure, although the specific enzymes for these transformations are not fully characterized.

Logical Relationship: Necic Acid Formation

This diagram shows the precursor amino acids for the necic acid moieties of heliosupine.

Caption: Precursors for the angelic and echimidinic acid moieties.

Stage 3: Esterification and N-Oxidation

The final stages of heliosupine biosynthesis involve the assembly of the necine base and necic acids, followed by N-oxidation.

Esterification

The assembly of heliosupine requires two separate esterification reactions. The (-)-heliotridine core is first esterified with angelic acid and then with echimidinic acid. The specific acyltransferase enzymes responsible for catalyzing these esterification steps in PA biosynthesis have not yet been fully identified and characterized. This remains a significant area for future research.

N-Oxidation to this compound

The final step in the pathway is the N-oxidation of the tertiary nitrogen on the pyrrolizidine ring to form this compound. N-oxides are often the primary form of PAs synthesized and transported within the plant.[3] While the specific enzyme in plants is not definitively identified, flavin-containing monooxygenases (FMOs) are strong candidates. Plant FMOs are known to catalyze the oxygenation of various nitrogen-containing compounds and play roles in specialized metabolic pathways.[8][9] In mammals, both FMOs and cytochrome P450s are known to N-oxidize PAs.[10]

Experimental Workflow: Overall Biosynthesis

The diagram below outlines the complete biosynthetic pathway leading to heliosupine and its N-oxide.

Caption: Overall biosynthetic pathway of heliosupine and this compound.

Quantitative Data

Quantitative understanding of biosynthetic pathways relies on the kinetic parameters of their enzymes and the concentrations of intermediates. Data for the specific enzymes in the heliosupine pathway are limited, but studies on homologous enzymes in other PA-producing plants provide valuable insights.

| Enzyme | Substrate | Plant/Organism Source | Km (µM) | Vmax | kcat | Reference |

| Homospermidine Oxidase (HSO) | Homospermidine | Heliotropium indicum | 80 | - | - | [4] |

| Homospermidine Synthase (HSS) | Putrescine / Spermidine | Eupatorium cannabinum | Same affinity for both | Same activity for both | - | [2] |

| Flavin-containing Monooxygenase | Senecionine (a PA) | Pig Liver (for comparison) | 300 | - | - | [10] |

Note: Data for many enzymes in the pathway, particularly the acyltransferases and the specific plant N-oxidase, are not yet available. Km (Michaelis constant) indicates the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km suggests a higher affinity of the enzyme for the substrate.

Key Experimental Protocols

The elucidation of the heliosupine biosynthetic pathway has been made possible through a combination of tracer studies, enzyme assays, and modern analytical techniques.

Tracer Feeding Experiments

This method is used to identify precursor-product relationships in a metabolic pathway.

-

Objective: To confirm the incorporation of precursors like putrescine or isoleucine into the final PA structure.

-

Protocol Outline:

-

Preparation of Labeled Precursor: A precursor (e.g., [1,4-¹⁴C]putrescine) is synthesized or purchased.

-

Administration: The labeled compound is fed to the plant, typically through the roots or by applying it to detached leaves.

-

Incubation: The plant is allowed to metabolize the precursor over a defined period.

-

Extraction: PAs are extracted from the plant tissue using an acidic solution followed by solid-phase extraction (SPE) on a strong cation exchange column.

-

Analysis: The extract is analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to identify labeled products.

-

Structure Confirmation: The structure of the labeled products is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Homospermidine Synthase (HSS) Enzyme Assay

This assay measures the activity of the first committed enzyme in the pathway.

-

Objective: To quantify the rate of homospermidine formation from its substrates.

-

Protocol Outline:

-

Protein Extraction: Total protein is extracted from plant tissue (typically roots) known to express HSS. The enzyme can be purified using chromatographic techniques.

-

Reaction Mixture: The enzyme extract is incubated in a buffered solution (e.g., Glycine-NaOH, pH 9.0) containing the substrates putrescine, spermidine, and the cofactor NAD+. One of the substrates (e.g., putrescine) is radioactively labeled.

-

Incubation: The reaction is carried out at an optimal temperature (e.g., 37°C) for a specific time and then stopped (e.g., by adding a strong base).

-

Product Separation: The product, homospermidine, is separated from the unreacted substrates using HPLC or TLC.

-

Quantification: The amount of radioactive homospermidine formed is quantified using a scintillation counter or radioactivity detector, allowing for the calculation of enzyme activity.

-

Homospermidine Oxidase (HSO) Enzyme Assay

This assay measures the activity of the enzyme responsible for the cyclization of the necine base.

-

Objective: To quantify the rate of homospermidine oxidation.

-

Protocol Outline:

-

Enzyme Source: HSO can be heterologously expressed (e.g., in Nicotiana benthamiana) and purified from the plant extracts.

-

Reaction Mixture: The purified enzyme is incubated with homospermidine in a suitable buffer.

-

Detection of Products: The formation of the aldehyde product can be monitored. A common method is to couple the production of hydrogen peroxide (a byproduct of the oxidase reaction) to a colorimetric assay. For example, horseradish peroxidase can be used to catalyze the oxidation of a chromogenic substrate in the presence of H₂O₂.

-

Spectrophotometry: The change in absorbance over time is measured with a spectrophotometer, which is proportional to the enzyme activity.

-

Product Confirmation: The formation of 1-formylpyrrolizidine can be confirmed by GC-MS analysis of the reaction mixture.[4]

-

Extraction and LC-MS/MS Analysis of Heliosupine and this compound

This is the standard method for the detection and quantification of PAs in biological samples.

-

Objective: To accurately measure the concentration of heliosupine and its N-oxide in plant tissues or other matrices.

-

Protocol Outline:

-

Sample Preparation: The plant material is dried and finely ground.

-

Extraction: The sample is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the nitrogen atoms, making the alkaloids water-soluble.

-

Purification (Solid-Phase Extraction - SPE): The acidic extract is passed through a strong cation exchange (SCX) cartridge. The PAs bind to the column, while neutral and anionic compounds are washed away. The PAs are then eluted with a basic methanolic solution (e.g., 5% ammonia in methanol).

-

Analysis (UHPLC-MS/MS): The purified extract is injected into an Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

-

Separation: A C18 reverse-phase column is typically used to separate heliosupine from its N-oxide and other PAs.

-

Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions for heliosupine and this compound are monitored using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

-

-

Experimental Workflow: PA Analysis

This diagram outlines a typical workflow for the analysis of pyrrolizidine alkaloids from a plant sample.

Caption: A standard workflow for the extraction and analysis of PAs.

Conclusion and Future Directions

The biosynthetic pathway of heliosupine illustrates a complex and elegant route from primary metabolites to a potent defensive secondary metabolite. While the early stages of necine base formation are well-understood, with key enzymes like HSS and HSO identified and characterized, significant gaps in our knowledge remain. The specific acyltransferases that catalyze the esterification of the necine base with angelic and echimidinic acids are yet to be discovered. Similarly, the definitive identification of the plant enzyme responsible for the final N-oxidation step is an important area for future research.

Elucidating these missing steps will not only complete our understanding of PA biosynthesis but also open up possibilities for metabolic engineering. By manipulating these pathways, it may be possible to produce novel alkaloid structures for drug discovery or to eliminate toxic PAs from crops and herbal remedies, thereby enhancing food and consumer safety. Continued research using a combination of genomics, transcriptomics, enzymology, and analytical chemistry will be essential to fully unravel the intricacies of heliosupine biosynthesis.

References

- 1. pnas.org [pnas.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-oxoisovalerate decarboxylation to isobutanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Flavin-containing monooxygenases in plants: looking beyond detox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 10. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heliosupine N-oxide: Chemical Structure, Properties, and Biological Activity

Introduction

Heliosupine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family, such as those of the Cynoglossum genus.[1][2] As the N-oxide derivative of the parent alkaloid heliosupine, it represents a class of compounds that are of significant interest to researchers in toxicology, pharmacology, and drug development. Pyrrolizidine alkaloids and their N-oxides are known for their potential toxicity, primarily hepatotoxicity, which is mediated by metabolic activation in the liver.[3][4] However, these compounds also exhibit a range of biological activities, including interactions with neurotransmitter receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a necine base with a pyrrolizidine core, to which a necic acid is attached through an ester linkage. The defining feature is the oxidation of the nitrogen atom in the pyrrolizidine ring to form an N-oxide.

Caption: 2D Chemical Structure of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₁NO₈ | [5] |

| Molecular Weight | 413.46 g/mol | [5] |

| CAS Number | 31701-88-9 | [5][6] |

| Appearance | Solid | |

| Purity | ≥90.0% (HPLC) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage Temperature | -20°C | |

| Synonyms | Cyanoglossophine N-oxide |

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its role as an inhibitor of muscarinic acetylcholine receptors (mAChRs).[1][5][7] Additionally, a significant aspect of its biological effect in vivo is its metabolic conversion to toxic compounds.

Inhibition of Muscarinic Acetylcholine Receptors

This compound has been shown to inhibit muscarinic acetylcholine receptors with an IC₅₀ value of 350 μM.[1][5][7] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate various downstream signaling cascades. M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][9] As an antagonist, this compound would block these signaling pathways by preventing acetylcholine from binding to the receptor.

Caption: General signaling pathway of muscarinic acetylcholine receptor antagonism.

In Vivo Bioactivation and Toxicity

While this compound itself may have lower toxicity compared to its parent alkaloid, its primary toxicological concern in vivo stems from its metabolic conversion. In the gastrointestinal tract, gut microbiota can reduce the N-oxide back to the parent pyrrolizidine alkaloid, heliosupine. This can also occur in the liver, mediated by cytochrome P450 enzymes.[4] The parent alkaloid is then metabolically activated by hepatic CYPs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and particularly hepatotoxicity, which can manifest as hepatic sinusoidal obstruction syndrome.[3][4]

Caption: In vivo metabolic activation pathway of this compound leading to toxicity.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following are representative methodologies based on general procedures for pyrrolizidine alkaloids and their N-oxides, which would serve as a starting point for research.

General Protocol for Isolation from Plant Material

This protocol is based on methods for isolating pyrrolizidine alkaloids from plants of the Boraginaceae family.

-

Extraction: Air-dried and powdered plant material (e.g., from Cynoglossum officinale) is extracted with an acidic aqueous solution (e.g., 0.5% HCl) or methanol.

-

Acid-Base Partitioning:

-

The aqueous acidic extract is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove lipids and other non-basic compounds.

-

The aqueous phase is then made alkaline (e.g., with ammonia or NaOH to pH 9-10).

-

The alkaloids are then extracted from the alkaline aqueous phase into an organic solvent such as chloroform or dichloromethane.

-

-

Separation of N-oxides and Tertiary Bases: The N-oxides, being more polar, may remain in the aqueous phase or can be separated from the tertiary alkaloids using column chromatography.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures, often with a small amount of ammonia to prevent tailing).

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Chemical Synthesis (N-oxidation)

This protocol describes a general method for the N-oxidation of a parent tertiary amine alkaloid.

-

Dissolution: The parent alkaloid, heliosupine, is dissolved in a suitable solvent, such as dichloromethane or methanol.

-

Oxidation: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at 0°C. The reaction is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

-

Work-up: Once the reaction is complete, the excess peroxy acid is quenched (e.g., with a solution of sodium bisulfite). The reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Extraction: The N-oxide is extracted from the aqueous phase with a suitable organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Representative Protocol for Muscarinic Receptor Binding Assay

This is a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

-

Membrane Preparation: A tissue source rich in muscarinic receptors (e.g., rat brain cortex) is homogenized in a buffered solution and centrifuged to obtain a crude membrane preparation. The protein concentration of the membrane suspension is determined.

-

Assay Setup: In a series of tubes, a constant amount of the membrane preparation and a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) are added.

-

Competition: Increasing concentrations of the test compound (this compound) are added to the tubes. Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist (e.g., atropine).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound is a pyrrolizidine alkaloid with a dual nature of biological activity. On one hand, it acts as an antagonist of muscarinic acetylcholine receptors, suggesting a potential for neuromodulatory effects. On the other hand, and more critically from a toxicological standpoint, it serves as a pro-toxin that can be metabolically converted in vivo to highly reactive pyrrolic compounds that cause severe liver damage. This technical guide has provided a detailed overview of its chemical structure, known properties, and mechanisms of action, along with representative experimental protocols. Further research is warranted to fully elucidate the specific downstream signaling consequences of its interaction with muscarinic receptor subtypes and to develop more precise quantitative toxicological data. Such information is crucial for professionals in drug development and food safety assessment.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. This compound | CAS:31701-88-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|31701-88-9|COA [dcchemicals.com]

- 6. Page loading... [guidechem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Heliosupine N-oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide, a pyrrolizidine alkaloid (PA), is a metabolite of heliosupine found in various plant species, particularly those belonging to the Boraginaceae family. As with many PAs, the toxicological profile of this compound and its parent compound is of significant interest due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the current understanding of the toxicological properties of this compound, with a focus on its mechanism of action, metabolic activation, and the experimental methodologies used for its assessment. It is important to note that while a significant body of research exists for pyrrolizidine alkaloids as a class, specific quantitative toxicological data for this compound is limited. Therefore, this guide synthesizes direct information where available and extrapolates from studies on structurally similar PAs to provide a thorough profile.

Physicochemical Properties and Acute Toxicity

This compound is classified as a highly toxic substance. Safety data sheets from commercial suppliers categorize it under Acute Toxicity 2 for oral, dermal, and inhalation routes of exposure[1][2]. This classification underscores the need for stringent safety protocols when handling this compound.

Table 1: Physicochemical and Acute Toxicity Information for this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₁NO₈ | [1][2] |

| Molecular Weight | 413.46 g/mol | [1][2] |

| CAS Number | 31701-88-9 | [1][2] |

| Acute Toxicity (Oral) | Category 2 | [1][2] |

| Acute Toxicity (Dermal) | Category 2 | [1][2] |

| Acute Toxicity (Inhalation) | Category 2 | [1][2] |

| Signal Word | Danger | [1][2] |

| Hazard Statements | H300 + H310 + H330 (Fatal if swallowed, in contact with skin or if inhaled) | [1][2] |

Mechanism of Action and Metabolism

The toxicity of this compound, like other pyrrolizidine alkaloid N-oxides, is not inherent to the molecule itself. Instead, it is a prodrug that requires metabolic activation to exert its toxic effects. The primary mechanism involves its conversion to the parent pyrrolizidine alkaloid, heliosupine, which is then further metabolized to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).

The metabolic activation pathway can be summarized as follows:

-

Reduction to Parent PA: Upon ingestion, this compound can be reduced to its parent PA, heliosupine, by gut microbiota in the intestines and by cytochrome P450 (CYP) enzymes in the liver.

-

Hepatic Activation of PA: The resulting heliosupine undergoes metabolic activation in the liver, primarily by CYP enzymes, to form dehydropyrrolizidine alkaloids (DHPAs).

-

Adduct Formation and Toxicity: These highly reactive DHPAs are electrophilic and can readily form covalent adducts with cellular macromolecules, including DNA and proteins. This adduction is the key event leading to cytotoxicity, genotoxicity, and ultimately, organ damage, with the liver being the primary target.

dot

In Vitro Toxicity

While specific in vitro cytotoxicity data for this compound is scarce, studies on other PAs and their N-oxides provide a framework for its potential effects. Generally, PA N-oxides exhibit lower cytotoxicity in vitro compared to their parent PAs because most cell lines used in these assays lack the metabolic capacity to reduce the N-oxide to the toxic PA.

A study comparing the cytotoxicity of various dehydropyrrolizidine alkaloids and their N-oxides in a chicken hepatocyte cell line (CRL-2118) found that the N-oxides were significantly less cytotoxic than their parent alkaloids[3]. For instance, the median cytotoxic concentrations for lasiocarpine-N-oxide and senecionine-N-oxide were much higher than for lasiocarpine and senecionine[3]. Although this compound was not included in this study, a similar trend is expected.

Table 2: Comparative In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids and their N-oxides (Data from a study on CRL-2118 chicken hepatocytes)

| Compound | Estimated Median Cytotoxic Concentration (µM) |

| Lasiocarpine | ~50 |

| Lasiocarpine N-oxide | >300 |

| Senecionine | ~100 |

| Senecionine N-oxide | >300 |

| Riddelliine | ~150 |

| Riddelliine N-oxide | >300 |

| Heliotrine | ~125 |

| (Data extracted from Stegelmeier et al., 2015)[3] |

Genotoxicity

The genotoxicity of pyrrolizidine alkaloids is a well-established and critical aspect of their toxicological profile. The reactive pyrrolic metabolites (DHPAs) are known to be mutagenic and clastogenic. They can induce a range of genetic damage, including DNA adducts, DNA cross-linking, sister chromatid exchanges, micronuclei formation, and chromosomal aberrations[4].

Hepatotoxicity

The liver is the primary target organ for the toxicity of pyrrolizidine alkaloids. The metabolic activation of PAs to toxic pyrrolic esters occurs predominantly in the liver, leading to significant hepatocellular damage. The characteristic lesion associated with PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD)[7][8]. This condition is characterized by the obstruction of the hepatic sinusoids, leading to hepatomegaly, ascites, and liver failure.

The hepatotoxic effects of PAs are dose-dependent and can manifest as both acute and chronic liver injury[9]. Chronic exposure to low levels of PAs can lead to liver cirrhosis and the development of liver tumors[9]. The formation of pyrrole-protein adducts in the liver is considered a key biomarker of PA-induced liver injury[10].

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not specifically published. However, standard methodologies for evaluating the toxicity of pyrrolizidine alkaloids can be applied.

In Vitro Cytotoxicity Assay

dot

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human hepatoma cells (e.g., HepG2) or primary hepatocytes are cultured under standard conditions. To account for metabolic activation, cells with inherent metabolic capacity or co-culture systems with metabolically active cells can be used.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (and heliosupine as a positive control) for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing MTT. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is calculated.

In Vitro Micronucleus Assay for Genotoxicity

dot

References

- 1. This compound phyproof Reference Substance 31701-88-9 [sigmaaldrich.com]

- 2. This compound phyproof® Reference Substance | 31701-88-9 [sigmaaldrich.com]

- 3. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Hepatotoxicity of Pyrrolizidine Alkaloids and Heliosupine N-oxide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) represent a large class of natural toxins produced by over 6,000 plant species, accounting for approximately 3% of the world's flowering plants.[1][2] These compounds are significant contaminants in herbal remedies, teas, honey, and other food products, posing a considerable risk to human and animal health.[3][4] The primary toxicity associated with 1,2-unsaturated PAs is severe hepatotoxicity, which can manifest as acute liver failure, hepatic sinusoidal obstruction syndrome (HSOS), cirrhosis, and even hepatocarcinogenesis.[3][5][6]

PAs themselves are typically inert pro-toxins. Their toxicity is contingent upon metabolic activation within the liver.[1][6] This guide provides an in-depth examination of the molecular mechanisms underlying PA-induced hepatotoxicity, with a specific focus on PA N-oxides, such as Heliosupine N-oxide. We will explore the critical role of metabolic bioactivation, the subsequent induction of oxidative stress and apoptosis, and the experimental methodologies used to investigate these processes.

This compound is a pyrrolizidine alkaloid N-oxide that has been identified as an inhibitor of the muscarinic acetylcholine receptor (mAChR).[7] While often considered detoxification products, PA N-oxides can be reduced back to their parent PAs in the gut and liver, subsequently undergoing bioactivation to exert hepatotoxic effects, albeit generally with lower potency than the parent alkaloids.[8][9][10]

Metabolic Activation: The Critical Initiating Step

The bioactivation of PAs is a prerequisite for their hepatotoxicity. This process is primarily mediated by cytochrome P450 (CYP) monooxygenases in the liver, with CYP3A4 and CYP2A6 being the principal isoforms involved in humans.[2][11][12]

The metabolic process involves three main pathways:

-

Dehydrogenation (Bioactivation): CYP enzymes oxidize the 1,2-unsaturated necine base of toxic PAs to produce highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[6][13] These electrophilic metabolites readily form covalent adducts with cellular proteins and DNA, initiating cellular damage.[13][14][15]

-

N-oxidation (Detoxification): The formation of PA N-oxides is generally considered a detoxification pathway, as N-oxides are more water-soluble and readily excreted.[13] However, these metabolites can be reduced back to the parent PA by gut microbiota or hepatic enzymes, creating a potential reservoir for delayed toxicity.[9]

-

Hydrolysis (Detoxification): Esterases can hydrolyze the ester bonds of PAs, yielding necine bases and necic acids, which are then excreted.[13]

This compound, as a PA N-oxide, exhibits lower direct toxicity compared to its parent PA, Heliosupine. This is largely attributed to its lower lipophilicity, resulting in significantly poorer intestinal absorption.[8][10][16] For toxicity to occur, it must first be absorbed and then metabolically reduced to Heliosupine, which can then be oxidized by CYP3A4 to its reactive DHPA metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. researchgate.net [researchgate.net]

- 12. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Absorption difference between hepatotoxic pyrrolizidine alkaloids and their N-oxides - Mechanism and its potential toxic impact - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genotoxicity Assessment of Pyrrolizidine Alkaloid N-oxides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species, posing a significant health risk to humans and livestock through contaminated food, herbal medicines, and dietary supplements. Their N-oxides (PANOs), often considered detoxification products, can be metabolically reduced back to the parent PAs, which are then activated to genotoxic and carcinogenic metabolites. This guide provides a comprehensive overview of the methodologies and data pertinent to the genotoxicity assessment of PANOs, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to aid researchers in this critical area of toxicology.

Introduction: The Hidden Threat of Pyrrolizidine Alkaloid N-oxides

Pyrrolizidine alkaloids are secondary metabolites produced by an estimated 3% of the world's flowering plants.[1][2] To date, over 660 PAs and their corresponding N-oxides have been identified in more than 6,000 plant species.[3] A significant portion of these compounds are known to be hepatotoxic, genotoxic, and carcinogenic.[3][4][5][6] Human exposure is a global health concern, primarily occurring through the consumption of contaminated grains, honey, milk, herbal teas, and supplements.[7]

The genotoxicity of 1,2-unsaturated PAs is the primary driver of their carcinogenicity.[8][9] This toxicity is not inherent to the parent molecule but requires metabolic activation in the liver. A key metabolic pathway is N-oxidation, which converts the parent PA into a more water-soluble PANO, generally considered a detoxification step as it facilitates excretion.[3] However, this process is reversible. PANOs can be reduced back to the parent PA by enzymes in the liver and by the gut microbiota, re-entering the bioactivation pathway and posing a significant genotoxic risk.[3][9] Therefore, a thorough genotoxicity assessment of PANOs is crucial for accurate risk assessment.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of both PAs and PANOs is contingent upon their metabolic conversion into highly reactive electrophilic metabolites, namely dehydropyrrolizidine alkaloids (DHP), also known as pyrrolic esters.[3][10]

-

Reduction of PANO: Orally ingested PANOs can be reduced to the parent PA by intestinal microflora or by hepatic enzymes (e.g., cytochrome P450 reductases) following absorption.[9][10]

-

CYP450-Mediated Bioactivation: The parent PA undergoes bioactivation, primarily by cytochrome P450 (CYP) isoenzymes (such as CYP3A4 and CYP2B6) in the liver.[1][5] This process involves the oxidation of the necine base to form unstable DHP esters.

-

Formation of DNA Adducts: These reactive DHP metabolites are potent electrophiles that can covalently bind to nucleophilic sites on cellular macromolecules, including DNA.[4][11] This binding results in the formation of a characteristic set of DHP-derived DNA adducts.[3][12][13]

-

Genotoxic Consequences: The formation of these DNA adducts is the critical initiating event in PA-induced genotoxicity. These adducts can lead to a variety of genetic lesions, including DNA strand breaks, DNA cross-linking, chromosomal aberrations, micronuclei formation, and gene mutations, ultimately contributing to cancer initiation.[3][8][9] Studies have shown that different tumorigenic PAs and their N-oxides produce the same set of DHP-derived DNA adducts, suggesting a common mechanism of action.[3][13]

Experimental Protocols for Genotoxicity Assessment

A battery of in vitro and in vivo tests is necessary to comprehensively evaluate the genotoxic potential of PANOs. The use of a metabolic activation system (e.g., rat liver S9 fraction or metabolically competent cell lines) is essential for in vitro assays.

General Workflow for In Vitro Genotoxicity Testing

The typical workflow involves exposing cultured cells to the test compound, with and without metabolic activation, followed by analysis using various genotoxicity endpoints.

References

- 1. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity [mdpi.com]

- 8. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Biological Effects of Heliosupine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the known biological effects of Heliosupine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species. This document summarizes key toxicological and pharmacological data, outlines relevant experimental methodologies, and visualizes the primary metabolic pathway.

Executive Summary

This compound is the N-oxide form of the pyrrolizidine alkaloid heliosupine. Like other PA N-oxides, it is considered a pro-toxin, requiring metabolic activation to exert its primary toxic effects. The main biological activities of concern are its potential for hepatotoxicity following metabolic activation and its inhibitory effect on muscarinic acetylcholine receptors. This guide will delve into the available data on its mechanism of action, metabolism, toxicity, genotoxicity, and cytotoxicity.

Mechanism of Action

The primary reported pharmacological action of this compound is the inhibition of muscarinic acetylcholine receptors (mAChR).[1][2][3]

Quantitative Data: Receptor Inhibition

| Compound | Target | Action | IC50 |

| This compound | Muscarinic Acetylcholine Receptor (mAChR) | Inhibition | 350 µM[1][2][3] |

Metabolism and Toxicokinetics

This compound itself is relatively stable and less toxic than its corresponding free base, heliosupine. However, following ingestion, it can be converted to its toxic form through metabolic processes in the gastrointestinal tract and the liver.

The metabolic activation of this compound is a critical step in its toxicity. The process begins with the reduction of the N-oxide to the tertiary amine, heliosupine. This reaction is primarily mediated by the intestinal microbiota and, to a lesser extent, by hepatic cytochrome P450 enzymes. Subsequently, hepatic CYPs catalyze the dehydrogenation of heliosupine to form highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic DHPAs can then bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity.

Toxicity

Acute Toxicity

| Hazard Classification | Route |

| Acute Toxicity 2 | Dermal |

| Acute Toxicity 2 | Inhalation |

| Acute Toxicity 2 | Oral |

Hepatotoxicity

The primary toxicological concern for pyrrolizidine alkaloids, following metabolic activation, is hepatotoxicity. The reactive pyrrolic metabolites can cause damage to sinusoidal endothelial cells and hepatocytes, potentially leading to hepatic sinusoidal obstruction syndrome (HSOS).

Genotoxicity and Cytotoxicity

Specific genotoxicity and cytotoxicity data for this compound are limited. However, the known mechanisms of action for pyrrolizidine alkaloids provide a strong basis for expecting these effects. The reactive DHPA metabolites are known to be genotoxic, capable of forming DNA adducts that can lead to mutations.

In Vitro Cytotoxicity Data for Related Pyrrolizidine Alkaloids

The following table summarizes cytotoxicity data for other pyrrolizidine alkaloids on various cell lines to provide a comparative context. It is important to note that N-oxides are generally found to be less cytotoxic in vitro than their corresponding free bases because many cell lines used in these assays lack the metabolic competency to perform the initial reduction step.

| Compound | Cell Line | Assay | Endpoint | Value |

| Lasiocarpine | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Most potent of those tested |

| Monocrotaline | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Less potent than Lasiocarpine |

| Riddelliine | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Less potent than Lasiocarpine |

| Lasiocarpine-N-oxide | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Significantly less potent |

| Senecionine-N-oxide | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Significantly less potent |

| Clivorine (Otonecine-type PA) | HepG2 | MTT | IC20 | 0.013 ± 0.004 mM |

| Retrorsine (Retronecine-type PA) | HepG2 | MTT | IC20 | 0.27 ± 0.07 mM |

Experimental Protocols

Representative Protocol: Muscarinic Acetylcholine Receptor Binding Assay

This protocol is a representative method for determining the affinity of a compound for muscarinic acetylcholine receptors using a radioligand binding assay.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled antagonist (e.g., [3H]Quinuclidinyl benzilate - [3H]QNB) to muscarinic acetylcholine receptors in a rat brain membrane preparation.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[3H]QNB (radioligand)

-

Atropine (for non-specific binding determination)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the binding buffer to a known protein concentration.

-

Assay Setup: In a series of tubes, add the binding buffer, a fixed concentration of [3H]QNB, and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of atropine.

-

Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-